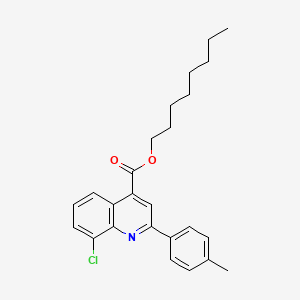![molecular formula C18H15Cl2N3O2S B12477360 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a benzodioxin moiety, and a dichlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different alkyl or aryl groups.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for certain biological processes. The compound may inhibit or activate these targets, leading to its observed effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and alteration of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Dichlorobenzyl)sulfanyl]-1,6-dimethyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one: This compound shares the dichlorobenzyl sulfanyl group but has a different core structure.
2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound also features a benzodioxin moiety but differs in the rest of its structure.
Uniqueness
What sets 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H15Cl2N3O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23-17(12-3-5-15-16(9-12)25-7-6-24-15)21-22-18(23)26-10-11-2-4-13(19)14(20)8-11/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
ZGXYXTJWCGXFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B12477280.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12477295.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12477296.png)
![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12477309.png)
![Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477311.png)

![3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B12477329.png)
![N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide](/img/structure/B12477337.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12477349.png)
![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12477358.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)

